molecular formula C16H22N4O4S B14925802 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B14925802
M. Wt: 366.4 g/mol
InChI Key: LMLDAVGSEQIHQE-UHFFFAOYSA-N
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Description

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(2-FURYLMETHYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound features a pyrazole ring, a sulfonyl group, and a piperidine carboxamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(2-FURYLMETHYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and coupling with the piperidine carboxamide. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques like continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(2-FURYLMETHYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(2-FURYLMETHYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(2-FURYLMETHYL)-3-PIPERIDINECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. Its versatility in various scientific applications further highlights its uniqueness.

Properties

Molecular Formula

C16H22N4O4S

Molecular Weight

366.4 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-(furan-2-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C16H22N4O4S/c1-12-15(10-18-19(12)2)25(22,23)20-7-3-5-13(11-20)16(21)17-9-14-6-4-8-24-14/h4,6,8,10,13H,3,5,7,9,11H2,1-2H3,(H,17,21)

InChI Key

LMLDAVGSEQIHQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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